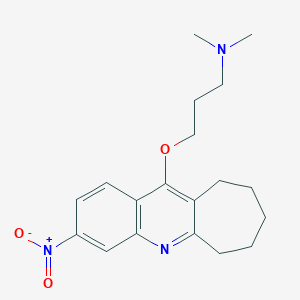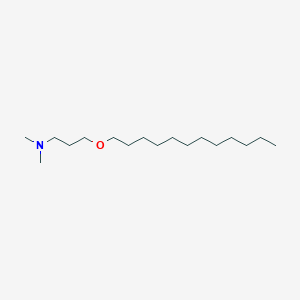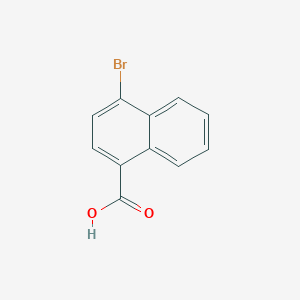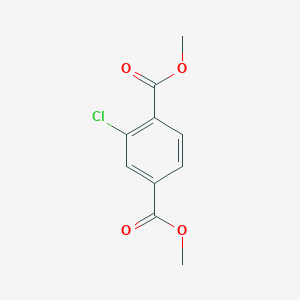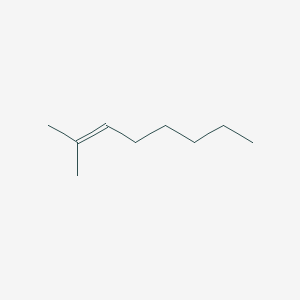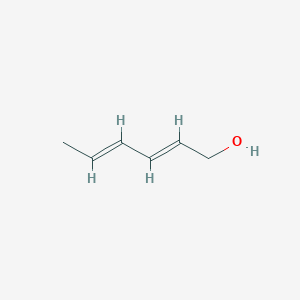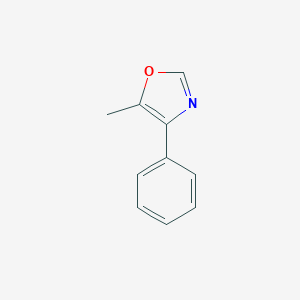
5-Methyl-4-phenyl-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4-phenyl-1,3-oxazole (also known as MPO) is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, which have been investigated in various scientific research studies. Additionally, we will also highlight potential future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
MPO has been extensively studied for its potential therapeutic applications. One area of research that has received significant attention is the compound's potential as an anti-inflammatory agent. Studies have shown that MPO can inhibit the production of pro-inflammatory cytokines, which can help to reduce inflammation in the body.
Another area of research that has been explored is the compound's potential as an anti-cancer agent. Studies have shown that MPO can induce apoptosis (programmed cell death) in cancer cells, which can help to slow or stop the growth of tumors.
Wirkmechanismus
The mechanism of action of MPO is not yet fully understood, but studies have suggested that the compound may act by inhibiting the activity of certain enzymes involved in inflammation and cancer growth. Additionally, MPO has been found to modulate the activity of certain transcription factors, which can help to regulate gene expression.
Biochemische Und Physiologische Effekte
MPO has been found to have a wide range of biochemical and physiological effects. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, MPO has been found to have neuroprotective effects, which may make it a potential therapeutic agent for neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPO for lab experiments is that it has been extensively studied and its properties are well-known. Additionally, MPO is relatively easy to synthesize, which makes it a convenient compound to work with. However, one limitation of using MPO is that its mechanism of action is not yet fully understood, which can make it difficult to design experiments that target specific pathways or processes.
Zukünftige Richtungen
There are several potential future directions for research on MPO. One area of interest is the compound's potential as a therapeutic agent for neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify specific pathways or processes that can be targeted for therapeutic purposes. Finally, there is a need for more studies to investigate the safety and efficacy of MPO in humans, in order to determine its potential as a clinical therapeutic agent.
Synthesemethoden
The synthesis of MPO is a relatively complex process that involves several steps. One common method for synthesizing MPO involves the reaction of 4-phenyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 5-methyl-1,2,3-oxadiazole to produce MPO.
Eigenschaften
CAS-Nummer |
1008-28-2 |
|---|---|
Produktname |
5-Methyl-4-phenyl-1,3-oxazole |
Molekularformel |
C10H9NO |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
5-methyl-4-phenyl-1,3-oxazole |
InChI |
InChI=1S/C10H9NO/c1-8-10(11-7-12-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI-Schlüssel |
LWBCTCYKAUXFNI-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CO1)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=C(N=CO1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



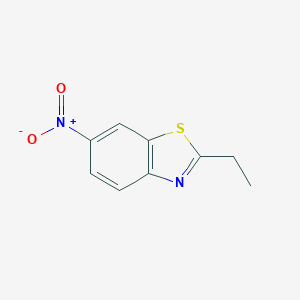

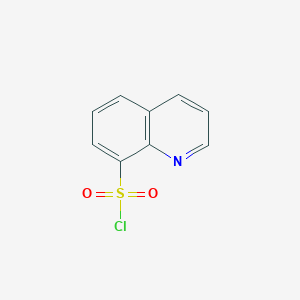
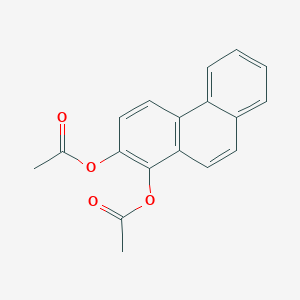
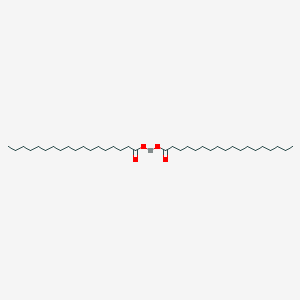

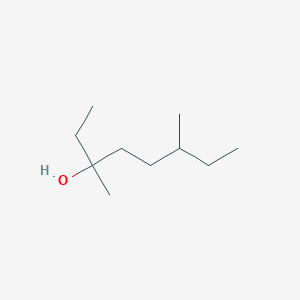
![1,4-Dioxaspiro[4.5]decane](/img/structure/B92805.png)
